molecular formula C20H19N3O7 B1683642 [(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate CAS No. 383147-92-0

[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate

Cat. No.: B1683642
CAS No.: 383147-92-0
M. Wt: 413.4 g/mol
InChI Key: CMBGPKUWBUDMMJ-UZYVYHOESA-N
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Description

ZINC4085554 is a blocker of AKT1-FAK interaction which reduces the stimulation of FAK phosphorylation in response to extracellular pressure in human SW620 colon cancer cells without affecting basal FAK phosphorylation.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Cyclic Dipeptidyl Ureas : A study details the synthesis of a new class of cyclic dipeptidyl ureas involving cyclohexyl or benzyl isocyanide, benzoyl-, or 4-methoxybenzoylformic acid and semicarbazones. This work highlights methods for creating compounds with potential biological activity, including steps like Ugi reactions and treatment with diazomethane to obtain derivatives with specific functional groups (Sañudo et al., 2006).

Chemical Properties and Applications

  • Zinc Complexes with Antibacterial Activity : Research on zinc complexes of Schiff bases derived from benzothiazoles, including those with methoxy groups, reveals their potential antibacterial properties. Such studies suggest the utility of these complexes in developing new antimicrobial agents, highlighting the importance of metal ion coordination in enhancing biological activity (Chohan et al., 2003).

Environmental and Health Implications

  • Adsorption and Removal of Environmental Contaminants : A study on the adsorption and removal of phthalic acid and diethyl phthalate using zeolitic imidazolate frameworks (ZIFs) points to the potential environmental applications of similar compounds. This research emphasizes the importance of specific interactions, such as electrostatic interactions, in the efficient removal of contaminants from water solutions (Khan et al., 2015).

Biochemical Analysis

Biochemical Properties

ZINC4085554 plays a significant role in biochemical reactions by interacting with key enzymes and proteins involved in cell adhesion and signaling pathways. One of the primary interactions of ZINC4085554 is with focal adhesion kinase (FAK) and Akt1. The compound inhibits the pressure-stimulated adhesion of cancer cells to collagen I by preventing the phosphorylation of FAK at Tyr-397 . This inhibition disrupts the FAK-Akt1 interaction, which is essential for cancer cell adhesion and metastasis. Additionally, ZINC4085554 does not affect the phosphorylation of Akt1 at Ser-473, indicating that its action is specific to the FAK-Akt1 interaction .

Cellular Effects

ZINC4085554 has profound effects on various types of cells and cellular processes. In cancer cells, particularly human SW620 colon cancer cells, ZINC4085554 inhibits pressure-stimulated adhesion to collagen I, thereby reducing the cells’ ability to adhere and metastasize . This compound also influences cell signaling pathways by disrupting the FAK-Akt1 interaction, which is crucial for cell adhesion and migration. Furthermore, ZINC4085554’s impact on gene expression and cellular metabolism is evident from its ability to prevent the activation of intracellular signaling pathways that promote cancer cell adhesion .

Molecular Mechanism

The molecular mechanism of ZINC4085554 involves its binding interactions with biomolecules and its ability to inhibit specific enzyme activities. ZINC4085554 mimics part of the structure of FAK, allowing it to bind to FAK and prevent its phosphorylation at Tyr-397 . This inhibition disrupts the FAK-Akt1 interaction, which is essential for pressure-stimulated cancer cell adhesion. By targeting this specific interaction, ZINC4085554 effectively reduces cancer cell adhesion and metastasis without affecting conventional outside-in FAK signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ZINC4085554 have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that ZINC4085554 remains effective at inhibiting cancer cell adhesion over extended periods, with its inhibitory effects being consistent at concentrations of 25 and 50 µM . Additionally, ZINC4085554’s ability to prevent pressure-activation of adhesion to surgical wounds in vivo further demonstrates its long-term efficacy .

Dosage Effects in Animal Models

The effects of ZINC4085554 vary with different dosages in animal models. At lower concentrations (25 µM), ZINC4085554 effectively inhibits cancer cell adhesion without causing significant toxicity . At higher concentrations (50 µM), the compound’s inhibitory effects are more pronounced, and it continues to prevent pressure-stimulated adhesion of cancer cells . Studies have not reported any toxic or adverse effects at these concentrations, suggesting that ZINC4085554 may be a safer alternative to global FAK inhibitors .

Metabolic Pathways

ZINC4085554 is involved in metabolic pathways that regulate cell adhesion and signaling. The compound interacts with enzymes such as FAK and Akt1, which are crucial for the phosphorylation events that promote cancer cell adhesion . By inhibiting these enzymes, ZINC4085554 disrupts the metabolic flux associated with cell adhesion and metastasis. This disruption leads to a decrease in cancer cell adhesion and an overall reduction in metastatic potential .

Transport and Distribution

Within cells and tissues, ZINC4085554 is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to inhibit FAK-Akt1 interaction suggests that it may be localized to areas where these proteins are active, such as focal adhesions and cell membranes . The distribution of ZINC4085554 within cells is likely influenced by its binding to FAK and its subsequent inhibition of phosphorylation events .

Subcellular Localization

The subcellular localization of ZINC4085554 is closely tied to its activity and function. The compound is likely localized to focal adhesions and cell membranes, where it can effectively inhibit the FAK-Akt1 interaction . This localization is crucial for its ability to prevent cancer cell adhesion and metastasis. Additionally, any post-translational modifications or targeting signals that direct ZINC4085554 to specific compartments or organelles would further enhance its efficacy .

Properties

IUPAC Name

[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O7/c1-29-15-9-6-13(7-10-15)20(24)30-21-18-5-3-2-4-16(18)17-11-8-14(22(25)26)12-19(17)23(27)28/h6-12,16H,2-5H2,1H3/b21-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBGPKUWBUDMMJ-UZYVYHOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)ON=C2CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)O/N=C\2/CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate
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[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate
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[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate
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[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate
Reactant of Route 5
[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate
Reactant of Route 6
[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate

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